molecular formula C20H38O11 B013810 Octyl |A-D-Lactoside CAS No. 74513-17-0

Octyl |A-D-Lactoside

Cat. No. B013810
CAS RN: 74513-17-0
M. Wt: 454.5 g/mol
InChI Key: MASIZQYHVMQQKI-YAIANMIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl |A-D-Lactoside (OAL) is a synthetic glycolipid molecule composed of an octyl group linked to a D-lactose sugar. It has been widely used in scientific research as a model membrane-binding molecule due to its ability to interact with various cell types and its ability to penetrate through the cell membrane. OAL is also used in biochemical and physiological studies to study the effects of membrane-binding molecules on cell physiology.

Mechanism of Action

Target of Action

Octyl A-D-Lactoside, also known as Octyl β-D-Lactoside, is primarily used in the solubilization of membrane-bound proteins . These proteins are the primary targets of Octyl A-D-Lactoside. Membrane-bound proteins play a crucial role in various biological processes, including signal transduction, transport of molecules across the membrane, and cell adhesion .

Mode of Action

Octyl A-D-Lactoside acts as a nonionic detergent, interacting with membrane-bound proteins to solubilize them . This interaction likely involves the hydrophobic tail of the Octyl A-D-Lactoside molecule inserting into the lipid bilayer of the membrane, while the hydrophilic head group interacts with the aqueous environment. This disrupts the lipid-lipid interactions in the membrane, allowing the proteins to be solubilized and extracted .

Biochemical Pathways

For instance, it could impact signal transduction pathways if it solubilizes a receptor protein, or transport pathways if it solubilizes a transport protein .

Result of Action

The primary result of Octyl A-D-Lactoside’s action is the solubilization of membrane-bound proteins . This can have various molecular and cellular effects, depending on the specific proteins involved. For example, if a receptor protein is solubilized, this could potentially disrupt a signal transduction pathway. If a transport protein is solubilized, this could potentially disrupt the transport of molecules across the membrane .

Action Environment

The action of Octyl A-D-Lactoside can be influenced by various environmental factors. For example, the presence of other lipids or detergents could potentially affect its ability to solubilize membrane-bound proteins. Additionally, factors such as pH and temperature could potentially affect its solubility and therefore its efficacy . The stability of Octyl A-D-Lactoside could also be affected by environmental factors such as light, heat, and humidity .

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-octoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O11/c1-2-3-4-5-6-7-8-28-19-17(27)15(25)18(12(10-22)30-19)31-20-16(26)14(24)13(23)11(9-21)29-20/h11-27H,2-10H2,1H3/t11-,12-,13+,14+,15-,16-,17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASIZQYHVMQQKI-YAIANMIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432097
Record name Octyl |A-D-Lactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl |A-D-Lactoside

CAS RN

74513-17-0
Record name Octyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74513-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl |A-D-Lactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.